molecular formula C14H28N2O3 B7915016 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915016
M. Wt: 272.38 g/mol
InChI Key: IZQDAIJXRJNMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, a hydroxyethyl group, and a carbamic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.

    Formation of the Carbamic Acid Ester: The carbamic acid tert-butyl ester can be formed by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding carbamates or esters.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols

    Reaction Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.

Major Products Formed

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Hydroxyethyl derivatives

    Substitution Products: Carbamates, esters

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester can be compared with other piperidine derivatives, such as:

    1-(2-Hydroxyethyl)piperidine: Lacks the carbamic acid ester group, making it less versatile in chemical reactions.

    4-(2-Hydroxyethyl)piperidine: Similar structure but different substitution pattern, leading to different reactivity and biological activity.

    N-tert-Butoxycarbonyl-4-hydroxyethylpiperidine: Contains a similar carbamic acid ester group but with different positioning, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-6-8-15(9-7-12)10-11-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQDAIJXRJNMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.